molecular formula C21H18F2N2O B11075354 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B11075354
M. Wt: 352.4 g/mol
InChI Key: VPTBYWWASCYXHH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydrocyclohepta[b]pyrrolone core

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl intermediates, followed by cyclization and amination reactions under controlled conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one stands out due to its unique combination of fluorophenyl groups and the tetrahydrocyclohepta[b]pyrrolone core. Similar compounds include:

    1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid: This compound shares the fluorophenyl group but differs in its core structure and functional groups.

    Other fluorinated pyrrolones: These compounds have variations in the substitution pattern and core structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C21H18F2N2O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C21H18F2N2O/c22-14-6-10-16(11-7-14)24-20-18-4-2-1-3-5-19(18)25(21(20)26)17-12-8-15(23)9-13-17/h5-13,24H,1-4H2

InChI Key

VPTBYWWASCYXHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)N(C2=CC1)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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